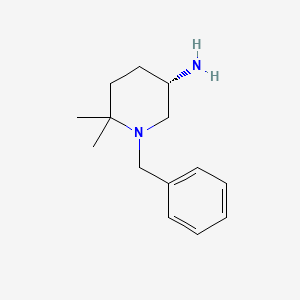
n-(2-(Phenylsulfonamido)ethyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Phenylsulfonamido)ethyl)isobutyramide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a phenylsulfonamido group attached to an ethyl chain, which is further connected to an isobutyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Phenylsulfonamido)ethyl)isobutyramide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the phenylsulfonamido intermediate. This intermediate is then reacted with an ethyl isobutyramide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-(Phenylsulfonamido)ethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
n-(2-(Phenylsulfonamido)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of n-(2-(Phenylsulfonamido)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethyl isobutyramide moiety may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(2-(Phenylsulfonamido)ethyl)acetamide
- n-(2-(Phenylsulfonamido)ethyl)propionamide
- n-(2-(Phenylsulfonamido)ethyl)butyramide
Uniqueness
n-(2-(Phenylsulfonamido)ethyl)isobutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isobutyramide group differentiates it from other similar compounds, potentially offering enhanced stability and specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonamido)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)12(15)13-8-9-14-18(16,17)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) |
Clé InChI |
FRUIOQFQUNVTBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


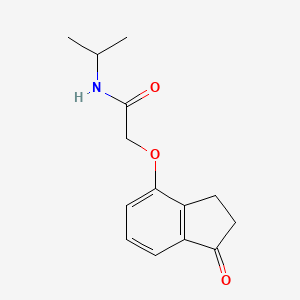





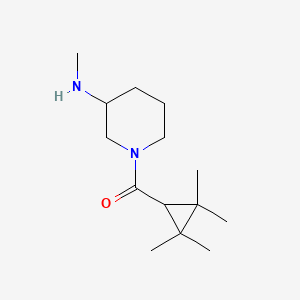
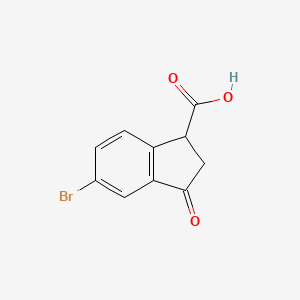
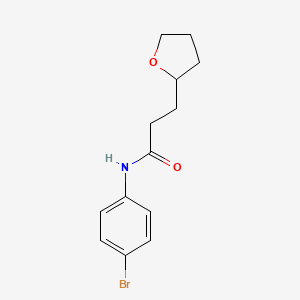
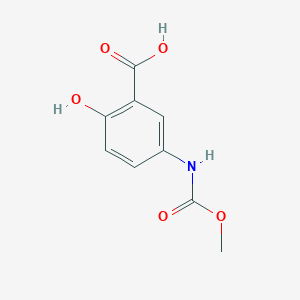
![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)

